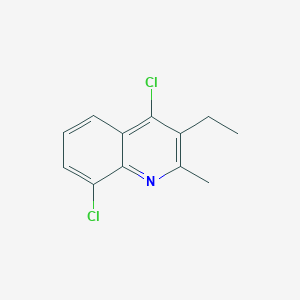
4,8-Dichloro-3-ethyl-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichloro-3-ethyl-2-methylquinoline is a quinoline derivative with the molecular formula C12H11Cl2N. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of chlorine, ethyl, and methyl groups in this compound makes it a compound of interest for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-3-ethyl-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and an amine . Another method includes the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are typically performed at low temperatures to ensure good functional group tolerance and high yields.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement . The process may include the use of heterogeneous cobalt oxide catalysts for aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4,8-Dichloro-3-ethyl-2-methylquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Titanium dioxide catalysts and oxygen as green oxidants.
Reduction: Hantzsch esters and visible-light-mediated metallaphotoredox catalysis.
Substitution: Boron reagents and palladium catalysts for Suzuki–Miyaura coupling.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Quinolines.
Substitution: Various substituted quinolines.
科学的研究の応用
4,8-Dichloro-3-ethyl-2-methylquinoline has several scientific research applications:
作用機序
The mechanism of action of 4,8-Dichloro-3-ethyl-2-methylquinoline involves its interaction with molecular targets and pathways. Quinolines are known to act as enzyme inhibitors by binding to critical enzyme cofactors . The compound’s chlorine and ethyl groups may enhance its binding affinity and specificity for certain enzymes, leading to its biological effects .
類似化合物との比較
Similar Compounds
- 4,7-Dichloro-8-methylquinoline-3-carboxylate
- 4-Amino-5,8-dichloro-2-methylquinoline
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
Uniqueness
4,8-Dichloro-3-ethyl-2-methylquinoline is unique due to its specific substitution pattern, which includes both chlorine and ethyl groups at distinct positions on the quinoline ring. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C12H11Cl2N |
|---|---|
分子量 |
240.12 g/mol |
IUPAC名 |
4,8-dichloro-3-ethyl-2-methylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-3-8-7(2)15-12-9(11(8)14)5-4-6-10(12)13/h4-6H,3H2,1-2H3 |
InChIキー |
DWMPQXINJJRHOZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2C(=C1Cl)C=CC=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)
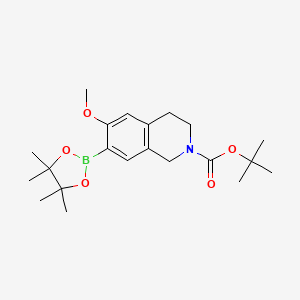

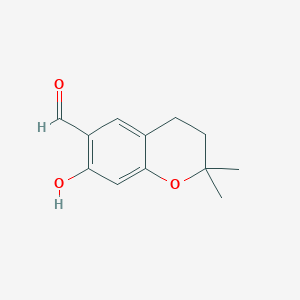
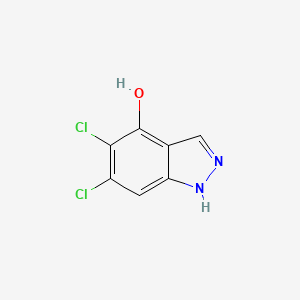
![5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
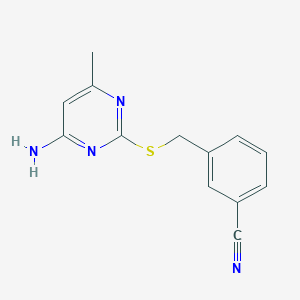
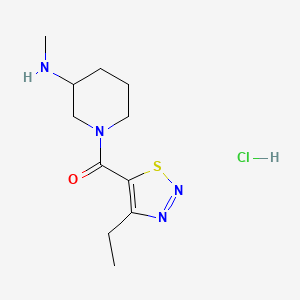
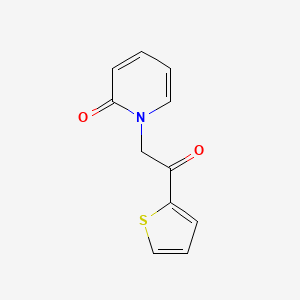
![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)
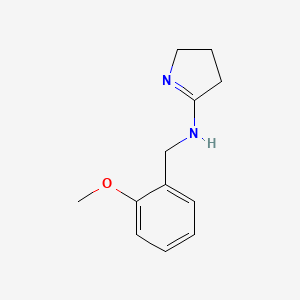
![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)


